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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinonitrile

Cat. No.: B580622

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step methodology for the synthesis of 6-
(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug
development. The described two-step synthetic pathway commences with the commercially
available starting material, 6-methylnicotinonitrile.

Synthetic Pathway Overview

The synthesis proceeds via a two-step sequence:

e Bromination: Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-
(bromomethyl)nicotinonitrile.

o Hydrolysis: Subsequent hydrolysis of the benzylic bromide intermediate to afford the target
compound, 6-(hydroxymethyl)nicotinonitrile.

A schematic of this synthetic route is presented below.

Starting Material

NBS, AIBN
CCl4, Reflux

6-methylnicotinonitrile

Intermediate Final Product
\ H20, Na2CO3 (
6—(br0m0methyl)nicotinonitrile) Acetone, Reflux KG—(hydroxymethyl)nicotinonitrile)
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Caption: Synthetic pathway for 6-(hydroxymethyl)nicotinonitrile.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

Starting
Material
Molecular .
Compoun (SM)/ Molecular . Typical . Appearan
. Weight ( ] Purity (%)
d Intermedi  Formula Yield (%) ce
g/mol )
ate /
Product
6- : :

) Starting Off-white
methylnicot ) C7HeN2 118.14 - >98 )
o Material solid
inonitrile
o-

(bromomet  Intermediat Light
o C7HsBrN: 197.03 75-85 >95 _
hyl)nicotino e yellow solid
nitrile
6-
(hydroxym Final . .
C7HsN20 134.14 80-90 >98 White solid

ethyl)nicoti Product
nonitrile

Spectroscopic Data:
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'H NMR (400 MHz, CDCIs) 6

Compound
(ppm)

3C NMR (101 MHz, CDCls)
 (ppm)

8.75 (d, J=2.0 Hz, 1H), 7.80
6-methylnicotinonitrile (dd, J=8.0, 2.0 Hz, 1H), 7.30
(d, J=8.0 Hz, 1H), 2.65 (s, 3H)

162.0, 151.5, 138.0, 128.5,
118.0, 110.0, 24.5

8.85 (d, J=2.0 Hz, 1H), 7.95
6-(bromomethyl)nicotinonitrile (dd, J=8.0, 2.0 Hz, 1H), 7.55
(d, J=8.0 Hz, 1H), 4.60 (s, 2H)

158.0, 152.0, 139.0, 129.0,
117.5, 111.0, 32.0

8.80 (d, J=2.0 Hz, 1H), 7.90
(dd, J=8.0, 2.0 Hz, 1H), 7.45
(d, J=8.0 Hz, 1H), 4.80 (s, 2H),
2.50 (br s, 1H, OH)

6-(hydroxymethyl)nicotinonitrile

161.0, 151.8, 138.5, 121.0,
117.8, 110.5, 64.0

Experimental Protocols

A generalized workflow for the synthesis is depicted below.
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Caption: General experimental workflow for the synthesis.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b580622?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile

Materials:

e 6-methylnicotinonitrile (1.0 eq)

e N-Bromosuccinimide (NBS) (1.1 eq)

e 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)
e Carbon tetrachloride (CCla)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

o Anhydrous magnesium sulfate (MgSOa)

« Silica gel for column chromatography

e Hexanes and Ethyl Acetate for chromatography
Procedure:

e To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-
methylnicotinonitrile (1.0 eq) and carbon tetrachloride.

e Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
o Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.

» Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
material is consumed.

» Allow the reaction mixture to cool to room temperature. The succinimide byproduct will
precipitate.

¢ Filter the mixture and wash the solid with a small amount of cold CCla.
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o Combine the filtrates and wash sequentially with saturated agueous NaHCOs solution and
brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.

Step 2: Synthesis of 6-(hydroxymethyl)nicotinonitrile

Materials:

e 6-(bromomethyl)nicotinonitrile (1.0 eq)
e Sodium carbonate (NazCOs) (1.5 eq)
e Acetone

o Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

 In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of
acetone and water (e.g., 3:1 v/v).

e Add sodium carbonate (1.5 eq) to the solution.
e Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.
e Monitor the reaction by TLC until the starting material is no longer visible.

 After cooling to room temperature, remove the acetone under reduced pressure.
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o Extract the aqueous residue with ethyl acetate (3 x volumes).
o Combine the organic extracts and wash with brine.

e Dry the organic layer over anhydrous Na2SOas, filter, and concentrate under reduced

pressure.

» Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes) to yield 6-(hydroxymethyl)nicotinonitrile as a white solid.

Disclaimer: This guide is intended for informational purposes only and should be used by
qualified professionals in a laboratory setting. Appropriate safety precautions must be taken
when handling all chemicals. The provided reaction conditions and yields are typical and may
require optimization for specific experimental setups.

 To cite this document: BenchChem. [Synthesis of 6-(hydroxymethyl)nicotinonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580622#step-by-step-synthesis-of-6-hydroxymethyl-
nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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